Ethyl bicyclo[6.1.0]nonane-9-carboxylate
CAS No.: 72258-12-9
Cat. No.: VC13549993
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl bicyclo[6.1.0]nonane-9-carboxylate - 72258-12-9](/images/structure/VC13549993.png)
Specification
CAS No. | 72258-12-9 |
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Molecular Formula | C12H20O2 |
Molecular Weight | 196.29 g/mol |
IUPAC Name | ethyl bicyclo[6.1.0]nonane-9-carboxylate |
Standard InChI | InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3 |
Standard InChI Key | BBJMEKIKLYMPDH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C2C1CCCCCC2 |
Canonical SMILES | CCOC(=O)C1C2C1CCCCCC2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
Ethyl bicyclo[6.1.0]nonane-9-carboxylate belongs to the bicyclo[m.n.p] family, where the [6.1.0] notation indicates a fused cycloheptane (six-membered ring) and cyclopropane (one-membered ring) system. The ester group at position 9 introduces polarity and reactivity, while the bicyclic framework imposes significant steric constraints . Key structural parameters include:
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Ring system: A strained bicyclo[6.1.0] framework with bond angles deviating from ideal tetrahedral geometry, leading to heightened reactivity .
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Functional groups: The ethyl ester moiety () at C9 serves as an electrophilic site for nucleophilic attack or hydrolysis.
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Stereochemistry: Substituents on the bicyclic system can adopt endo or exo configurations, influencing reactivity and intermolecular interactions .
Physicochemical Characterization
Experimental and computed properties from ChemSpace and PubChem highlight the compound’s stability and solubility profile :
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 196.29 g/mol | Computed (PubChem) |
LogP | 2.95 | Experimental |
Rotatable Bonds | 3 | Computed |
Hydrogen Bond Acceptors | 1 | Experimental |
Polar Surface Area | 26 Ų | Computed |
The relatively high LogP value (2.95) suggests moderate hydrophobicity, making it soluble in organic solvents like dichloromethane or ethyl acetate . Its low polar surface area (26 Ų) further supports membrane permeability, a desirable trait in drug candidates .
Synthetic Pathways and Optimization
Cyclopropanation Strategies
A seminal synthesis route, detailed in PMC6149138, involves the monobromination of 1,5-cyclooctadiene followed by cyclopropanation with ethyl diazoacetate (EDA) . This two-step process yields endo and exo diastereomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate (3a and 3b), which are subsequently dehydrohalogenated to form the unsaturated analogs :
Key parameters influencing yield and selectivity include:
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Temperature: Cyclopropanation at 0°C minimizes side reactions .
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Catalyst: Rhodium(II) acetate enhances diazo decomposition efficiency .
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Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates dehydrobromination at room temperature .
Stereochemical Control
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or basic conditions. For example, treatment with in ethanol cleaves the cyclopropane to yield a linear diene ester:
Ester Hydrolysis and Derivatization
The ethyl ester group is susceptible to hydrolysis, producing bicyclo[6.1.0]nonane-9-carboxylic acid, a precursor for amides or ketones. Saponification with aqueous NaOH proceeds quantitatively at 80°C:
Catalytic Hydrogenation
Hydrogenation over palladium on carbon () saturates the cyclopropane ring, yielding ethyl bicyclo[6.1.0]nonane-9-carboxylate with retained ester functionality . This reaction is critical for reducing strain and modulating physicochemical properties .
Applications in Organic Synthesis and Drug Discovery
Building Block for Complex Molecules
The compound’s rigid bicyclic framework serves as a scaffold for natural product synthesis. For instance, derivatives have been used in the total synthesis of terpenoids and alkaloids, where stereochemical control is paramount .
Polymer Science
Copolymerization with ethylene or styrene introduces cross-linking sites, improving thermal stability in resins. The ester group also facilitates post-polymerization modifications, such as grafting hydrophilic side chains.
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